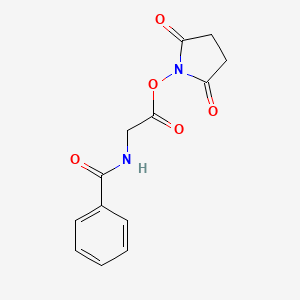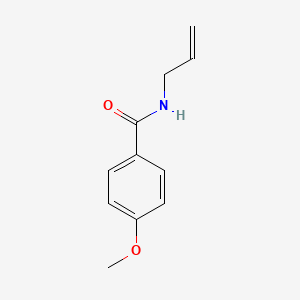![molecular formula C10H14O B14485755 (1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one CAS No. 64243-08-9](/img/structure/B14485755.png)
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one is a bicyclic ketone compound. It is characterized by its unique structure, which includes a bicyclo[3.1.1]heptane ring system with a ketone functional group at the 2-position and a methylidene group at the 4-position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically subjected to purification processes such as distillation or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The methylidene group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can react with the methylidene group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted bicyclic compounds.
Applications De Recherche Scientifique
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and biological activity. The methylidene group can participate in electrophilic and nucleophilic reactions, further contributing to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with a different ring system.
Menthone: A monoterpene ketone with a similar bicyclic structure.
Uniqueness
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one is unique due to its specific ring system and functional groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form diverse derivatives makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
64243-08-9 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1R)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7?,8-/m0/s1 |
Clé InChI |
QZHUZZCVLLFMFO-MQWKRIRWSA-N |
SMILES isomérique |
CC1([C@H]2CC1C(=C)CC2=O)C |
SMILES canonique |
CC1(C2CC1C(=O)CC2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



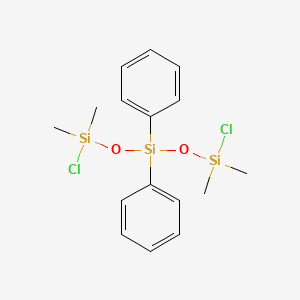
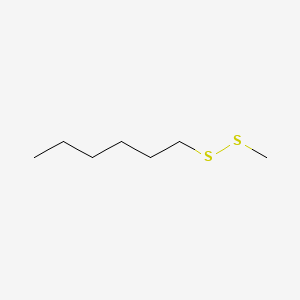

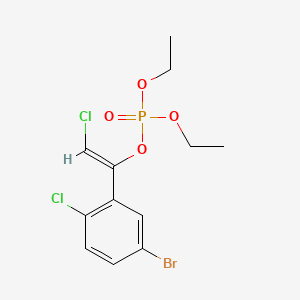
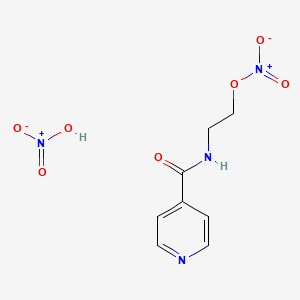
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)

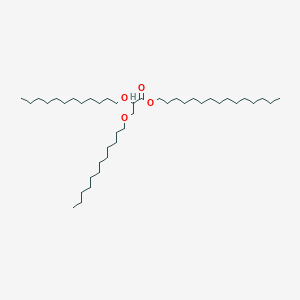
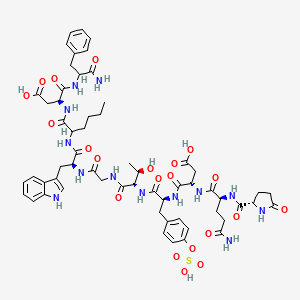
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
